N(7)-Ethyldeoxyguanosine 5'-triphosphate
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Overview
Description
N(7)-Ethyldeoxyguanosine 5’-triphosphate is a modified nucleotide analog. It is structurally similar to guanosine triphosphate but features an ethyl group attached to the nitrogen at the seventh position of the guanine base. This modification can influence the compound’s biochemical properties and interactions, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(7)-Ethyldeoxyguanosine 5’-triphosphate typically involves the alkylation of deoxyguanosine triphosphate at the N7 position. This can be achieved using appropriate alkylating agents such as ethyl iodide, bromide, or chloride under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) in the presence of a base such as zinc chloride .
Industrial Production Methods
Industrial production methods for N(7)-Ethyldeoxyguanosine 5’-triphosphate are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated solid-phase synthesis techniques, which allow for the efficient and high-yield production of the compound. The final product is typically purified using ion-exchange high-performance liquid chromatography (IEX-HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N(7)-Ethyldeoxyguanosine 5’-triphosphate can undergo various chemical reactions, including:
Oxidation: The ethyl group at the N7 position can be oxidized under specific conditions.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The triphosphate moiety can be hydrolyzed to form diphosphate and monophosphate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles for substitution reactions, and acidic or basic conditions for hydrolysis .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield an aldehyde or carboxylic acid derivative, while substitution reactions can introduce various functional groups at the N7 position .
Scientific Research Applications
N(7)-Ethyldeoxyguanosine 5’-triphosphate has several scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic studies to investigate the specificity and mechanism of nucleotide-modifying enzymes.
Biology: The compound is employed in studies of DNA replication and repair processes, as it can be incorporated into DNA strands and influence their stability and function.
Medicine: It is explored as a potential therapeutic agent in antiviral and anticancer research due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic assays and as a reagent in molecular biology techniques
Mechanism of Action
N(7)-Ethyldeoxyguanosine 5’-triphosphate exerts its effects by mimicking natural nucleotides and being incorporated into nucleic acids. The ethyl group at the N7 position can disrupt normal base pairing and hydrogen bonding, leading to altered DNA or RNA structures. This can affect various molecular targets and pathways, including DNA polymerases, RNA polymerases, and nucleotide-modifying enzymes .
Comparison with Similar Compounds
Similar Compounds
N7-Methylguanosine 5’-triphosphate: Similar to N(7)-Ethyldeoxyguanosine 5’-triphosphate but with a methyl group at the N7 position.
8-Oxo-7,8-dihydro-2’-deoxyguanosine 5’-triphosphate: An oxidized derivative of deoxyguanosine triphosphate.
2-Amino-2’-deoxyadenosine 5’-triphosphate: A modified nucleotide with an amino group at the 2 position of the adenine base
Uniqueness
N(7)-Ethyldeoxyguanosine 5’-triphosphate is unique due to the presence of the ethyl group at the N7 position, which can significantly alter its biochemical properties and interactions compared to other similar compounds. This makes it a valuable tool for studying specific nucleotide modifications and their effects on nucleic acid structure and function .
Properties
CAS No. |
122055-03-2 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
0 |
Synonyms |
N(7)-ethyldeoxyguanosine 5/'-triphosphate |
Origin of Product |
United States |
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